PDE3A Inhibition: Quantified Weak Activity vs. Established Inhibitor Class
2-Chloro-N-cyclohexyl-N-methylbutanamide exhibits weak inhibitory activity against human PDE3A with an AC50 of 23,771.7 nM (≈ 23.8 μM) [1]. This is a quantifiable and significant difference from the established PDE3 inhibitor class (e.g., cilostamide), which typically shows potent activity in the low nanomolar range [2]. This data positions the compound as a low-activity control or a structural tool for understanding the SAR of PDE3 inhibition, rather than as a potent inhibitor.
| Evidence Dimension | Inhibition of PDE3A |
|---|---|
| Target Compound Data | AC50 = 23,771.7 nM |
| Comparator Or Baseline | Cilostamide (selective PDE3 inhibitor): Potent nanomolar activity (exact value not provided, but class inference) |
| Quantified Difference | Approximately >1000-fold less potent than potent PDE3 inhibitors |
| Conditions | In vitro cell-free assay using time-resolved fluorescence resonance energy transfer (TR-FRET) method |
Why This Matters
This quantitative data allows researchers to select this compound as a low-activity reference or a scaffold for SAR studies, rather than mistakenly procuring it for potent PDE3 inhibition.
- [1] TargetMine. CHEMBL:CHEMBL43064: Human PDE3A inhibition assay. View Source
- [2] Hosseini A, et al. Novel cilostamide analogs, phosphodiesterase 3 inhibitors, produce positive inotropic but differential lusitropic and chronotropic effects on isolated rat atria. Iran J Basic Med Sci. 2017. View Source
